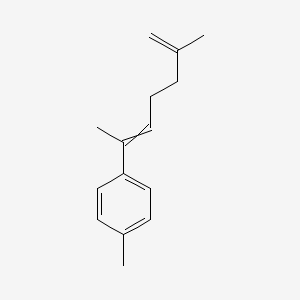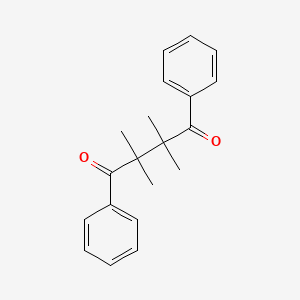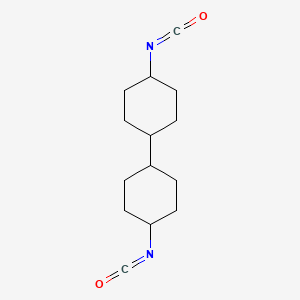
4,4'-Diisocyanato-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diisocyanato-1,1’-bi(cyclohexane) is an organic compound belonging to the class of isocyanatesThis compound is characterized by its two isocyanate groups attached to a cyclohexane ring, making it a versatile building block in the synthesis of various polymers and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Diisocyanato-1,1’-bi(cyclohexane) can be synthesized through the hydrogenation of methylene diphenyl diisocyanate. This process involves the reduction of the aromatic rings to aliphatic rings under high pressure and temperature conditions . Another method involves the phosgenation of 4,4’-diaminodicyclohexylmethane, where phosgene reacts with the diamine to form the diisocyanate .
Industrial Production Methods
Industrial production of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) typically involves large-scale hydrogenation processes. These processes are carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion of methylene diphenyl diisocyanate to the desired diisocyanate .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diisocyanato-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as amines and alcohols, to form ureas and urethanes.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in coatings, adhesives, and elastomers.
Common Reagents and Conditions
Common reagents used in reactions with 4,4’-Diisocyanato-1,1’-bi(cyclohexane) include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions with 4,4’-Diisocyanato-1,1’-bi(cyclohexane) include polyurethanes, ureas, and urethanes. These products are valued for their mechanical strength, flexibility, and resistance to abrasion and hydrolysis .
Scientific Research Applications
4,4’-Diisocyanato-1,1’-bi(cyclohexane) has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and urethanes . The molecular targets include active hydrogen-containing compounds, and the pathways involve addition reactions that result in polymerization and cross-linking .
Comparison with Similar Compounds
4,4’-Diisocyanato-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:
1,4-Diisocyanatocyclohexane: Another diisocyanate with similar reactivity but different structural properties.
Methylene diphenyl diisocyanate: The aromatic counterpart of 4,4’-Diisocyanato-1,1’-bi(cyclohexane), used in similar applications but with different mechanical properties.
The uniqueness of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) lies in its aliphatic nature, which provides enhanced resistance to ultraviolet light and weathering compared to its aromatic counterparts .
Properties
CAS No. |
25143-49-1 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-isocyanato-4-(4-isocyanatocyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H20N2O2/c17-9-15-13-5-1-11(2-6-13)12-3-7-14(8-4-12)16-10-18/h11-14H,1-8H2 |
InChI Key |
XXHBOIDTCOIIII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



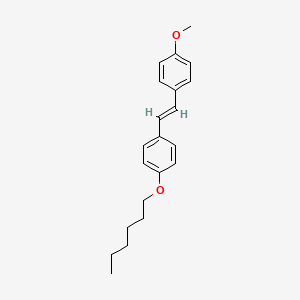

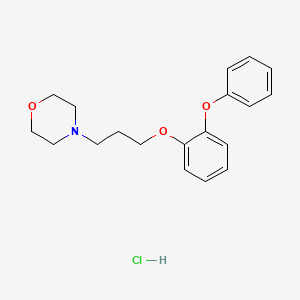
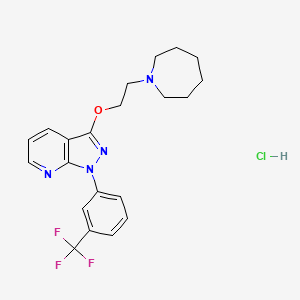
![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
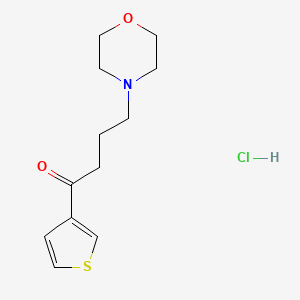

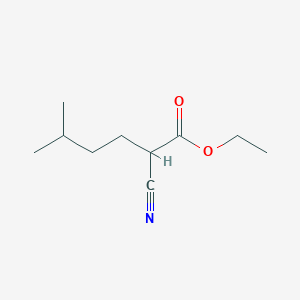
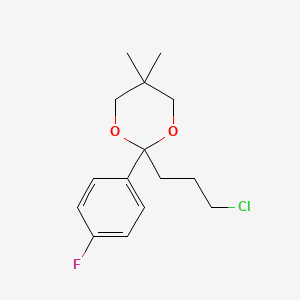
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
